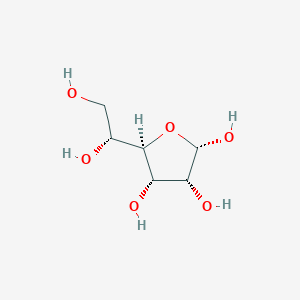

alpha-D-allofuranose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

36468-79-8 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5-,6+/m1/s1 |

InChI Key |

AVVWPBAENSWJCB-RXRWUWDJSA-N |

Isomeric SMILES |

C([C@H]([C@@H]1[C@H]([C@H]([C@H](O1)O)O)O)O)O |

Canonical SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Fundamental Properties of alpha-D-allofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Allofuranose is a rare aldohexose, a C-3 epimer of glucose, that exists as a minor component in the equilibrium mixture of D-allose in solution. While the pyranose form of D-allose is more predominant, the furanose ring structure offers unique conformational flexibility that is of significant interest in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and biological significance. The information is intended to serve as a core resource for researchers exploring the potential of this and other furanose analogs in various therapeutic areas.

Physicochemical Properties

The quantitative physicochemical data for this compound is often reported for the equilibrium mixture of D-allose or for its chemically protected derivatives due to the challenges in isolating the pure alpha-furanose anomer. In aqueous solution, D-allose exists as an equilibrium mixture of its different isomers: β-D-allopyranose (77.5%), α-D-allopyranose (14%), β-D-allofuranose (5%), and α-D-allofuranose (3.5%)[1].

Table 1: General and Physical Properties of D-Allose and its Protected Allofuranose Derivative

| Property | D-Allose (Equilibrium Mixture) | 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose |

| Molecular Formula | C₆H₁₂O₆[2][3] | C₁₂H₂₀O₆ |

| Molecular Weight | 180.16 g/mol [2][3] | 260.28 g/mol |

| CAS Number | 2595-97-3[4][5] | 2595-05-3[6] |

| Appearance | White crystalline solid[1][2] | White to off-white solid |

| Melting Point | 148-150 °C[4][7], 128-128.5 °C[8], 141-142 °C[2] | 73-76 °C |

| Optical Rotation [α]D | +14.41° to +15° (in water, at equilibrium)[2][7][8] | +36° (c=1, in chloroform)[6] |

Table 2: Solubility Data

| Solvent | D-Allose (Qualitative) | 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose (Qualitative) |

| Water | Soluble[1][2][9] | - |

| Methanol | Practically insoluble[2][9] | Slightly Soluble |

| Acetonitrile | - | Slightly Soluble |

| Chloroform | - | Slightly Soluble |

| DMSO | - | Slightly Soluble |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the preparation of a protected derivative, followed by deprotection. A common starting material is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Synthesis of 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose

A widely used method involves the oxidation of the C-3 hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to a ketone, followed by stereoselective reduction.

Experimental Protocol:

-

Oxidation:

-

Dissolve 1,2:5,6-di-O-isopropylidene-D-glucofuranose in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Cool the mixture to 18-20 °C under a nitrogen atmosphere.

-

Add phosphorus pentoxide (P₂O₅) portion-wise, maintaining the temperature between 18-25 °C.

-

Heat the resulting solution to 50-55 °C for 3 hours.

-

Monitor the reaction completion by thin-layer chromatography (TLC) (eluent: CH₂Cl₂:MeOH, 95:5).

-

Allow the reaction mixture to cool to room temperature and extract the product with methyl tert-butyl ether (MTBE).

-

-

Reduction:

-

Prepare a solution of sodium borohydride (B1222165) (NaBH₄) in water at 0-10 °C.

-

Add the concentrated MTBE layer containing the intermediate ketone to the NaBH₄ solution over 30 minutes, maintaining the temperature at 0-10 °C.

-

Monitor the conversion to 1,2:5,6-di-O-isopropylidene-D-allofuranose by TLC (eluent: EtOAc/heptane, 6:4).

-

Allow the reaction mixture to warm to room temperature.

-

-

Work-up and Purification:

-

Add dichloromethane (B109758) (CH₂Cl₂) and water, and separate the layers.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

-

Crystallize the crude product from cyclohexane (B81311) and wash with cold n-pentane to afford analytically pure 1,2:5,6-di-O-isopropylidene-D-allofuranose.

-

Deprotection to this compound

The isopropylidene groups can be removed by acid hydrolysis, for example, using a strong acidic resin like Amberlite H⁺, to yield the unprotected D-allose[10]. The resulting product will be an equilibrium mixture of the different anomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR analysis is crucial for characterizing the different anomers of D-allose in solution.

Experimental Protocol (General):

-

Sample Preparation: Dissolve a precisely weighed sample of D-allose in deuterium (B1214612) oxide (D₂O).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 800 MHz)[11]. Standard pulse programs should be utilized.

-

Spectral Analysis:

-

Use 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to assign the proton and carbon signals for each anomer present in the equilibrium mixture[11].

-

The anomeric proton signals are typically well-separated and can be used as a starting point for the assignment of the entire spin system of each isomer.

-

Distinguishing between pyranose and furanose forms can be aided by the characteristic chemical shifts of certain carbon atoms; for instance, C4 resonates at approximately 85 ppm in furanoses versus ~67 ppm in pyranoses[12].

-

X-ray Crystallography

Obtaining single crystals of unprotected this compound is challenging due to the equilibrium in solution. However, crystallographic data for racemic β-D,L-allose is available and provides a basis for a general protocol[13].

Experimental Protocol (General):

-

Crystallization:

-

Prepare a supersaturated solution of the sugar in a suitable solvent or solvent mixture (e.g., water-ethanol).

-

Employ slow evaporation, cooling, or vapor diffusion techniques to induce crystallization. For D-allose, crystallization has been achieved by concentrating a syrup to ~70% and storing at 4 °C[14].

-

-

Crystal Mounting and Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters, space group, and reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

Biological Significance and Signaling Pathways

D-allose has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and immunosuppressive effects[5]. These activities are primarily attributed to its ability to modulate cellular metabolism and signaling pathways.

Anti-Cancer Activity

The anti-proliferative effects of D-allose in cancer cells are linked to the upregulation of Thioredoxin-Interacting Protein (TXNIP).

The specific roles of the this compound anomer in these biological processes are not yet fully elucidated and represent an active area of research. The unique conformational properties of the furanose ring may lead to differential interactions with enzymes and receptors compared to the more abundant pyranose forms, potentially offering opportunities for the design of more specific and potent therapeutic agents. The greater flexibility of the furanose ring, in contrast to the more rigid chair conformation of pyranoses, could allow it to adapt to different binding pockets[15].

Conclusion

This compound, as a component of the rare sugar D-allose, presents a unique structural motif with potential for the development of novel therapeutics. While challenges remain in the isolation and specific characterization of this anomer, the available data on D-allose and its protected derivatives provide a solid foundation for further investigation. A deeper understanding of the specific biological activities and signaling pathways modulated by the furanose form will be critical in unlocking its full therapeutic potential. This guide serves as a foundational resource to aid researchers in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. D-Allose - High purity | EN [georganics.sk]

- 3. This compound | C6H12O6 | CID 21627865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-アロース 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. 1,2:5,6-双-O-异丙叉基-α-D-异呋喃糖 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. D-(+)-ALLOSE | 2595-97-3 [chemicalbook.com]

- 8. D-Allose [drugfuture.com]

- 9. Allose - Wikipedia [en.wikipedia.org]

- 10. D-Allose - general description and application [georganics.sk]

- 11. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Crystal structure of β-d,l-allose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Production of L-allose and D-talose from L-psicose and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry - Housing Innovations [dev.housing.arizona.edu]

Unraveling the Stereochemistry of α-D-Allofuranose: A Technical Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of α-D-allofuranose. D-Allose, a C3 epimer of D-glucose, is a rare aldohexose sugar with unique physicochemical and biological properties, making its structural characterization crucial for applications in glycobiology and medicinal chemistry. This document outlines the key spectroscopic and crystallographic techniques, presents compiled quantitative data, and details the experimental protocols necessary for the unambiguous determination of the structure and conformation of its α-furanose form.

Spectroscopic and Physical Data

The structural elucidation of α-D-allofuranose relies on a combination of techniques that probe its connectivity, stereochemistry, and three-dimensional shape. The following tables summarize key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and physical property measurements.

Table 1: ¹³C NMR Chemical Shift Data for D-Allose Isomers

This table presents the ¹³C NMR chemical shifts for the different isomeric forms of D-Allose in aqueous solution. The furanose forms are minor components in the equilibrium.[1]

| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) | α-furanose (ppm) | β-furanose (ppm) |

| C1 | 94.3 | 94.9 | 97.5 | 102.3 |

| C2 | 68.6 | 72.8 | Not Reported | Not Reported |

| C3 | 73.2 | 72.7 | Not Reported | Not Reported |

| C4 | 67.6 | 68.3 | Not Reported | Not Reported |

| C5 | 68.3 | 75.1 | Not Reported | Not Reported |

| C6 | 62.3 | 62.8 | Not Reported | Not Reported |

| Note: Data for D-[1-¹³C]allose in D₂O at 75 MHz. Chemical shifts may vary slightly with experimental conditions.[1] |

Table 2: Mass Spectrometry Data for D-(+)-Allose Derivative

This table summarizes the mass spectrometry data for the trimethylsilyl (B98337) (TMS) derivative of D-(+)-Allose, obtained via Gas Chromatography-Electron Impact-Time of Flight (GC-EI-TOF) Mass Spectrometry.[2]

| Parameter | Value |

| Derivative | n-Trimethylsilyl (TMS) |

| Ionization Mode | Electron Impact (EI) |

| Mass Analyzer | Time of Flight (TOF) |

| Retention Time | 725.844 sec |

| Major Fragment Ions (m/z) | 73, 103, 129, 147, 205, 319 |

Table 3: Physical Properties of a Key α-D-Allofuranose Derivative

This table lists the physical properties of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose, a common synthetic intermediate.

| Property | Value | Reference |

| CAS Number | 2595-05-3 | [3] |

| Molecular Formula | C₁₂H₂₀O₆ | [3] |

| Molecular Weight | 260.28 g/mol | [3] |

| Melting Point | 73-76 °C | [3] |

| Optical Activity ([α]²⁵/D) | +36° (c = 1 in chloroform) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible structural analysis of α-D-allofuranose. The following sections provide protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of carbohydrates in solution, including anomeric configuration and ring conformation.

Sample Preparation:

-

Weigh approximately 10-20 mg of the D-allose sample.

-

Dissolve the sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). Ensure complete dissolution.[1]

-

Transfer the solution to a 5 mm NMR tube.

-

Optionally, add a reference standard such as DSS or TSP for precise chemical shift referencing.

Instrumentation and Data Acquisition:

-

A high-field NMR spectrometer (500 MHz or higher) is recommended for optimal resolution of the complex proton spectrum.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical spectral width is 10-12 ppm. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for detecting the minor furanose forms.

-

¹³C NMR: Acquire a standard one-dimensional carbon spectrum with proton decoupling.[1] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are necessary.[1]

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of the carbon skeleton.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-¹³C correlations, useful for assigning quaternary carbons and confirming glycosidic linkages in derivatives.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for conformational analysis.

-

Mass Spectrometry (MS)

MS provides information on the molecular weight and elemental composition of the molecule and its fragments.

Sample Preparation (for GC-MS of TMS derivative):

-

A small, dry sample of D-allose is derivatized using a suitable silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine).

-

The reaction mixture is heated to ensure complete derivatization.

-

The derivatized sample is then diluted in an appropriate solvent for injection into the GC-MS.

Instrumentation and Data Acquisition:

-

Gas Chromatography (GC): The derivatized sample is injected into a GC equipped with a suitable capillary column (e.g., CP-SIL 8 CB) to separate the anomers.[2]

-

Ionization: Electron Impact (EI) is a common ionization method for GC-MS, which causes extensive fragmentation, providing a characteristic fingerprint for the molecule.

-

Mass Analyzer: A Time of Flight (TOF) or quadrupole analyzer is used to separate the ions based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of dry D-allose sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture into a die and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in a sample holder for analysis.

Data Acquisition:

-

Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

-

Characteristic absorption bands for hydroxyl (O-H), alkyl (C-H), and ether (C-O) functional groups are expected.

X-ray Crystallography

Crystal Growth:

-

Dissolve the purified compound in a suitable solvent or solvent mixture to achieve a supersaturated solution.

-

Allow the solvent to evaporate slowly, or use vapor diffusion or cooling methods to promote the growth of single crystals of suitable size and quality.

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in an X-ray diffractometer and cool it with a stream of cold nitrogen.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an electron density map.

-

Build and refine an atomic model that fits the electron density map to obtain the final crystal structure.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflow for the structural elucidation of α-D-allofuranose and the tautomeric equilibrium of D-allose in solution.

Caption: Experimental workflow for the structural elucidation of α-D-allofuranose.

References

- 1. benchchem.com [benchchem.com]

- 2. massbank.eu [massbank.eu]

- 3. 1,2:5,6-双-O-异丙叉基-α-D-异呋喃糖 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Crystal structure of 3-C-(N-benzyloxycarbonyl)aminomethyl-3-deoxy-1,2:5,6-di-O-isopropylidene-α-d-allofuranose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Crystal structure of 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-d-allofuranose - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Anomers of alpha-D-Allofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and anomeric forms of alpha-D-allofuranose, a furanose form of the rare sugar D-allose. D-allose, a C-3 epimer of D-glucose, and its derivatives are of increasing interest in medicinal chemistry and drug development due to their unique biological activities. A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is paramount for structure-activity relationship studies and the rational design of novel therapeutics.

Stereochemistry of D-Allose and the Formation of Allofuranose

D-Allose is an aldohexose, and its stereochemistry is defined by the orientation of its hydroxyl groups. In its open-chain form, D-allose possesses four chiral centers. The furanose form, a five-membered ring, is created through an intramolecular hemiacetal linkage between the aldehyde group at C1 and the hydroxyl group at C4. This cyclization introduces a new chiral center at C1, the anomeric carbon.

The stereochemistry of the furanose ring is dictated by the relative orientations of the substituents on the five-membered ring. For D-allofuranose, the substituents at C2, C3, and C5 are crucial in determining the overall conformation and stability of the molecule.

Anomers of D-Allofuranose: Alpha (α) and Beta (β)

The formation of the cyclic hemiacetal can result in two stereoisomers at the anomeric carbon (C1), known as anomers. These are designated as alpha (α) and beta (β) anomers.

-

This compound (α-D-Allofuranose): In the Haworth projection, the hydroxyl group on the anomeric carbon (C1) is oriented on the opposite side of the ring from the CH₂OH group (C5).

-

beta-D-Allofuranose (β-D-Allofuranose): In the Haworth projection, the hydroxyl group on the anomeric carbon (C1) is oriented on the same side of the ring as the CH₂OH group (C5).

The anomeric equilibrium of D-allose in an aqueous solution is a dynamic process involving the interconversion between the open-chain form and its various cyclic forms, including the alpha and beta anomers of both the furanose and pyranose rings.

Conformational Analysis of the Furanose Ring

The five-membered furanose ring is not planar and adopts puckered conformations to relieve torsional strain. The two primary puckering modes are the envelope (E) and twist (T) conformations. The conformation of the furanose ring is a critical determinant of its biological activity, as it dictates the spatial arrangement of the hydroxyl groups and other substituents, which in turn affects interactions with biological macromolecules.

The conformational landscape of furanosides is complex and often described by a pseudorotational itinerary, where the ring can interconvert between multiple low-energy conformations. Computational studies on hexoses have suggested that in the gas phase, furanose forms can be more stable than their pyranose counterparts for many sugars, a phenomenon attributed to intramolecular hydrogen bonding. However, in solution, the equilibrium is influenced by solvation effects.

Quantitative Stereochemical Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for a Protected this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| H-1 | 5.84 | J₁,₂ = 3.7 |

| H-2 | 4.88-4.82 (m) | - |

| H-3 | 4.68 | J(AB system) = 14.9, 10.4 |

| H-4 | 4.14 | J = 8.0, 5.5 |

| H-5 | 4.02-3.92 (m) | - |

| H-6 | 3.65 | J = 9.9, 8.4 |

| H-6' | - | - |

| Data obtained from a 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-d-allofuranose derivative in CDCl₃.[1][2] |

Table 2: ¹³C NMR Chemical Shifts for a Protected this compound Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 105.4 |

| C-2 | 80.5 |

| C-3 | 79.0 |

| C-4 | 77.8 |

| C-5 | 70.8 |

| C-6 | 68.2 |

| Data obtained from a 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-d-allofuranose derivative in CDCl₃.[1][2] |

Experimental Protocols

Synthesis of D-Allose

A. Chemo-enzymatic Synthesis of D-Allose [3]

This method provides an efficient and scalable approach to D-allose.

-

Enzymatic Oxidation: An initial selective enzymatic oxidation of a suitable protected glucose derivative is performed. This step is designed to produce no byproducts.

-

Chemical Reduction: The resulting keto-sugar is stereoselectively reduced using a chemical reducing agent, such as LS-Selectride, to yield the allose derivative with an inverted configuration at C-3.

-

Deprotection: The protecting groups are removed via hydrogenation to afford the final D-allose product.

B. Enzymatic Synthesis of D-Allose from D-Psicose [4]

This protocol utilizes L-rhamnose isomerase for the conversion of D-psicose to D-allose.

-

Enzyme Preparation: Recombinant L-rhamnose isomerase is expressed in a suitable host (e.g., E. coli) and purified.

-

Isomerization Reaction: A reaction mixture containing D-psicose, the purified L-rhamnose isomerase, a suitable buffer (e.g., 50 mM HEPES, pH 7.0), and a cofactor (e.g., 1 mM MnCl₂) is prepared.

-

Incubation: The reaction mixture is incubated at an optimized temperature (e.g., 70°C) for a specific duration (e.g., 2.5 hours).

-

Purification: The product, D-allose, is purified from the reaction mixture using chromatographic techniques. For industrial-scale production, immobilized enzymes in a packed-bed reactor can be utilized for continuous synthesis.[5]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining high-resolution NMR spectra of unprotected monosaccharides in solution.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified D-allose in 0.5 mL of deuterium (B1214612) oxide (D₂O). For observation of hydroxyl protons, a mixture of 90% H₂O and 10% D₂O can be used, and the sample should be cooled to slow down the exchange rate of these protons with the solvent.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.

-

The anomeric proton of α-D-allofuranose is expected to appear as a doublet in the downfield region. The magnitude of the ³J(H1, H2) coupling constant provides information about the dihedral angle between H1 and H2, which is related to the ring conformation.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the sugar ring.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., a single monosaccharide residue).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities between protons, which provides crucial information about the three-dimensional structure and conformation.

-

Characterization by X-ray Crystallography

This protocol outlines the general steps for determining the solid-state structure of an allofuranose derivative.

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified allofuranose derivative in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares procedures to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Visualization of Anomeric Relationships

The following diagram illustrates the relationship between the open-chain form of D-allose and its cyclic furanose anomers.

Caption: Anomeric equilibrium of D-allofuranose.

References

- 1. Crystal structure of 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-d-allofuranose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel and innovative D-allose synthesis method - NOVA University Innovation [novainnovation.unl.pt]

- 4. benchchem.com [benchchem.com]

- 5. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of α-D-Allofuranose by NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The three-dimensional structure of carbohydrates is intrinsically linked to their biological function. Understanding the conformational preferences of monosaccharide units, such as α-D-allofuranose, is paramount in fields ranging from glycobiology to drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for elucidating the conformational dynamics of carbohydrates in solution. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of α-D-allofuranose using NMR. We will delve into the interpretation of key NMR parameters, detail experimental protocols, and present a logical framework for relating spectral data to the furanose ring's geometry. While experimental data for the parent α-D-allofuranose is scarce in publicly available literature, this guide will utilize data from closely related derivatives and computational studies to illustrate the analytical process.

Theoretical Background: Furanose Ring Conformation

Unlike the relatively rigid pyranose ring, the five-membered furanose ring of α-D-allofuranose is highly flexible. Its conformation is not static but exists as a dynamic equilibrium of multiple conformers. This conformational landscape is described by the concept of pseudorotation, a continuous puckering motion of the ring. The two most common descriptors for furanose ring conformation are the puckering amplitude (ν_max_) and the pseudorotation phase angle (P). The phase angle P defines the specific conformation, with envelope (E) and twist (T) forms representing the energy minima along the pseudorotation pathway. For α-D-allofuranose, the conformational equilibrium is influenced by factors such as the anomeric effect, steric interactions between substituents, and solvent effects.

Key NMR Parameters for Conformational Analysis

The conformational equilibrium of α-D-allofuranose in solution can be deciphered by analyzing several key NMR parameters:

-

¹H and ¹³C Chemical Shifts: The chemical shifts of the ring protons and carbons are sensitive to their local electronic environment, which is influenced by the ring's conformation. For instance, the anomeric proton (H1) and carbon (C1) chemical shifts can provide initial clues about the anomeric configuration.

-

Vicinal Proton-Proton Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between two vicinal protons is dependent on the dihedral angle (φ) between them, as described by the Karplus equation. By measuring the full set of ³JHH values around the furanose ring, it is possible to estimate the dihedral angles and thus deduce the preferred ring conformation.

-

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are in close proximity (typically < 5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons. NOE data, particularly from 2D NOESY or ROESY experiments, provide crucial distance constraints that help to define the three-dimensional structure and relative orientation of substituents.

Quantitative NMR Data

Due to the limited availability of a complete experimental NMR dataset for unsubstituted α-D-allofuranose in the literature, the following tables present data for a representative derivative, N-acetyl-α-D-allofuranosamine , which showcases the typical range of chemical shifts and coupling constants observed for an allofuranose ring. This data is extracted from a study by Pinto et al. and serves as an illustrative example.

Table 1: ¹H and ¹³C NMR Chemical Shifts of N-acetyl-α-D-allofuranosamine in D₂O

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 5.47 | 96.06 |

| 2 | 4.35 | 55.0 |

| 3 | 4.20 | 72.0 |

| 4 | 4.15 | 75.0 |

| 5 | 4.05 | 70.0 |

| 6a | 3.85 | 63.0 |

| 6b | 3.75 | 63.0 |

| NAc-CH₃ | 2.05 | 23.0 |

| NAc-C=O | - | 175.0 |

Table 2: Selected Experimental ³JHH Coupling Constants (Hz) for N-acetyl-α-D-allofuranosamine

| Coupling | Value (Hz) | Dihedral Angle Implication |

| J₁,₂ | 4.5 | cis |

| J₂,₃ | 6.5 | trans |

| J₃,₄ | 8.0 | trans |

| J₄,₅ | 5.0 | cis |

Experimental Protocols

A rigorous conformational analysis of α-D-allofuranose necessitates the acquisition of high-quality, high-resolution NMR data. The following outlines a typical experimental workflow:

5.1. Sample Preparation

-

Dissolution: Dissolve 5-10 mg of the carbohydrate sample in 0.5-0.6 mL of high-purity deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for carbohydrates due to its ability to exchange with hydroxyl protons, simplifying the spectrum.

-

Internal Standard: Add a small amount of an internal standard for chemical shift referencing (e.g., DSS or TSP for aqueous samples).

-

pH Adjustment: If necessary, adjust the pD of the solution to a desired value using dilute DCl or NaOD.

-

Degassing: For NOE experiments, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with NOE measurements.

5.2. NMR Data Acquisition

A suite of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity.

-

1D ¹H NMR: Provides an overview of the proton signals and allows for the measurement of chemical shifts and coupling constants.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of the proton connectivity network within the furanose ring.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for assigning overlapping signals.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of the carbon resonances.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, useful for confirming assignments and identifying long-range connectivities.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which are essential for determining inter-proton distances and defining the 3D structure.

Data Analysis and Conformational Modeling

The interpretation of the acquired NMR data involves a multi-step process:

-

Spectral Assignment: The first step is the complete and unambiguous assignment of all ¹H and ¹³C resonances to their respective positions in the α-D-allofuranose molecule using the suite of 2D NMR experiments.

-

Extraction of Parameters: Once the assignments are complete, the chemical shifts, ³JHH coupling constants, and NOE intensities are accurately measured from the spectra.

-

Karplus Equation Analysis: The experimental ³JHH values are used in conjunction with a parameterized Karplus equation to estimate the corresponding dihedral angles around the furanose ring.

-

NOE-based Distance Restraints: The intensities of the NOE cross-peaks are converted into inter-proton distance restraints.

-

Computational Modeling: The extracted dihedral angle and distance restraints are then used as input for molecular modeling programs (e.g., molecular mechanics or molecular dynamics simulations) to generate a set of 3D structures of α-D-allofuranose that are consistent with the experimental NMR data. This process provides a detailed picture of the conformational equilibrium of the molecule in solution.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the conformational analysis of α-D-allofuranose.

Conclusion

The conformational analysis of α-D-allofuranose using NMR spectroscopy is a multifaceted process that combines sophisticated experimental techniques with computational modeling. A thorough understanding of the relationship between NMR parameters—specifically ³JHH coupling constants and NOEs—and the geometry of the furanose ring is essential for accurately describing its conformational landscape. While a complete experimental dataset for the parent α-D-allofuranose remains elusive in the public domain, the principles and methodologies outlined in this guide provide a robust framework for researchers to conduct similar analyses on this and other furanose-containing molecules. Such detailed structural insights are critical for advancing our understanding of carbohydrate biology and for the rational design of novel therapeutics.

Navigating the Crystalline Realm of a Protected Allose Sugar: A Technical Guide to the Crystal Structure of 3-Deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-D-allofuranose

A comprehensive analysis of the crystal structure of the protected alpha-D-allofuranose derivative, 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-D-allofuranose, is presented in this technical guide. Due to the limited availability of crystallographic data for unprotected this compound, this guide focuses on a readily available and structurally characterized derivative, offering valuable insights for researchers, scientists, and drug development professionals in the field of carbohydrate chemistry and crystallography.

This document provides a detailed overview of the synthesis, crystallization, and X-ray diffraction analysis of this allofuranose derivative. The quantitative crystallographic data is summarized in structured tables for clarity and comparative purposes. Furthermore, a visual representation of the experimental workflow is provided to facilitate a deeper understanding of the structure determination process.

Molecular Structure and Conformation

The crystal structure of 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-D-allofuranose reveals a molecule composed of a central tetrahydrofuran (B95107) ring (the furanose form of the allose sugar) fused with two isopropylidene protecting groups and substituted with a nitromethyl group.[1][2] The systematic name for this compound is (3aR,5S,6R,6aR)-5-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(nitromethyl)tetrahydrofuro[2,3-d][1][3]dioxole.[1][2]

The furanose ring adopts a twisted conformation, specifically described as being close to a oT4 conformation.[1][2] This conformation is characterized by the O1 and C4 atoms deviating from the plane formed by the C1, C2, and C3 atoms.[2] The two dioxolane rings, formed by the isopropylidene protecting groups, also exhibit twisted conformations.[1][2] The overall molecular structure is V-shaped, a result of the cis-fusion of one of the methylenedioxy rings with the tetrahydrofuran ring.[3]

In the crystal lattice, the molecules are interconnected through weak intermolecular C—H···O hydrogen bonds, which form a three-dimensional network.[1][2][3] Notably, in a related polymorph, intermolecular O—H···O hydrogen bonds lead to the formation of helical chains along the crystallographic 61 screw axis.[3]

Experimental Protocols

Synthesis and Crystallization

The synthesis of the title compound is achieved through the reduction of a nitro olefin precursor, 1,2:5,6-di-O-isopropylidene-3-deoxy-3-C-(nitromethylene)-α-D-ribo-hexofuranose.[2]

Synthesis Protocol:

-

To a solution of the nitro olefin precursor (1.0 equivalent) in methanol, sodium borohydride (B1222165) (NaBH4) (5.5 equivalents) is added portion-wise over 30 minutes at a temperature of 273 K (0 °C).[2]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the reaction mixture is acidified to a pH of 6–7 using a 10% aqueous solution of acetic acid.[2]

-

The solvent is then removed by evaporation.[2]

-

The resulting residue is dissolved in ethyl acetate (B1210297) (EtOAc) and washed with brine.[2]

-

The organic layer is dried over sodium sulfate (B86663) (Na2SO4) and concentrated.[2]

-

The crude product is purified by column chromatography on silica (B1680970) gel using a hexanes/EtOAc solvent system.[2]

Crystallization:

Single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of a dichloromethane (B109758) solution of the purified compound at ambient temperature.[2]

A previously reported synthesis involved reacting 1,2:5,6-di-O-isopropylidene-3-carbonyl-α-D-glucofuranose with nitromethane (B149229) (CH3NO2) and potassium fluoride (B91410) in tetrahydrofuran.[3]

X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Data Collection and Refinement:

-

Radiation Source: Molybdenum Kα radiation (Mo Kα).[3]

-

Temperature: Data was collected at 291 K.[3]

-

Refinement: The hydrogen atoms were treated using a combination of independent and constrained refinement methods.[3]

The following diagram illustrates the general workflow for the crystal structure determination of the title compound.

Crystallographic Data

The following tables summarize the key crystallographic data for two reported structures of 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-D-allofuranose and a related compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-d-allofuranose | 1,2;5,6-Di-O-isopropylidene-3-C-nitromethyl-α-d-allofuranose[3] |

| Chemical Formula | C13H21NO7 | C13H21NO8 |

| Formula Weight | 303.31 | 319.31 |

| Crystal System | Orthorhombic | Hexagonal |

| Space Group | P212121 | P61 |

| a (Å) | Not specified | 13.2581 (19) |

| b (Å) | Not specified | 13.2581 (19) |

| c (Å) | Not specified | 16.462 (3) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 120 |

| Volume (Å3) | Not specified | 2506.0 (7) |

| Z | Not specified | 6 |

| Temperature (K) | Not specified | 291 |

| Radiation | Not specified | Mo Kα |

| μ (mm-1) | Not specified | 0.11 |

| Crystal Size (mm) | Not specified | 0.24 × 0.20 × 0.20 |

| Reflections Collected | Not specified | 1612 |

| R[F2 > 2σ(F2)] | Not specified | 0.061 |

| wR(F2) | Not specified | 0.164 |

| Goodness-of-fit (S) | Not specified | 1.08 |

Table 2: Selected Geometric Parameters (Å, °)

| Parameter | Value |

| Dihedral Angle (Mean planes of furanose and fused dioxolane rings) | 63.7 (2)[2] |

| Pseudorotational Phase Angle (P) of Furanose Ring | 70[2] |

Note: Detailed bond lengths and angles were not available in the summarized search results.

This technical guide provides a foundational understanding of the crystal structure of a protected this compound derivative. For more in-depth analysis, including atomic coordinates and a full list of bond lengths and angles, researchers are encouraged to consult the primary crystallographic publications.

References

Spectroscopic Profile of alpha-D-Allofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for alpha-D-allofuranose. Due to the inherent equilibrium of monosaccharides in solution, which results in a mixture of tautomers (α/β anomers in both pyranose and furanose forms), obtaining and isolating complete and unambiguous spectroscopic data for a single furanose anomer is challenging. Consequently, comprehensive experimental spectra for pure this compound are not readily found in publicly accessible databases. This guide compiles the available data and provides general characteristics expected for this compound based on the analysis of related structures and derivatives.

Molecular Structure

This compound is a monosaccharide featuring a five-membered furanose ring. It is an epimer of glucose, with the molecular formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol .[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of monosaccharides is complex due to the presence of multiple isomers in equilibrium in solution. The signals for the less abundant furanose forms can be weak and often overlap with those of the predominant pyranose forms.

¹³C NMR:

A study of D-Allose in D₂O has reported the chemical shift for the anomeric carbon (C1) of the alpha-furanose form.[2]

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 97.5 |

Note: This is a single data point from an equilibrium mixture. A complete ¹³C NMR spectrum for isolated this compound is not currently available in the searched resources.

¹H NMR:

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available in the searched databases. However, the IR spectrum of a carbohydrate like allofuranose is expected to be characterized by the following absorption bands:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H (hydroxyl) | 3600 - 3200 (broad) | Stretching vibrations |

| C-H (alkane) | 3000 - 2850 | Stretching vibrations |

| C-O (alcohols, ethers) | 1300 - 1000 | Stretching vibrations |

The region between 1500 cm⁻¹ and 500 cm⁻¹ is the "fingerprint region," containing complex vibrations unique to the molecule's structure.

Mass Spectrometry (MS)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for monosaccharides.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the carbohydrate sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Transfer the solution to an NMR tube. For samples in D₂O, a small amount of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) may be added for chemical shift calibration.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard single-pulse experiment is typically used.

-

¹³C NMR: A proton-decoupled experiment is used to simplify the spectrum.

-

2D NMR: To aid in the assignment of complex spectra, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are often necessary.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid carbohydrate sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet-forming die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment of an FTIR spectrometer.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the carbohydrate sample (e.g., 1-10 µg/mL) in a solvent system compatible with ESI, such as a mixture of water and a polar organic solvent (e.g., methanol (B129727) or acetonitrile). The addition of a small amount of a salt, such as sodium acetate, can enhance the formation of sodiated adducts.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of a mass spectrometer (e.g., TOF, Orbitrap, or quadrupole).

-

Acquire the mass spectrum in positive or negative ion mode over an appropriate mass-to-charge (m/z) range.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a carbohydrate compound.

Caption: A generalized workflow for the spectroscopic analysis of carbohydrates.

References

An In-depth Technical Guide to the Physicochemical Properties and Stability of alpha-D-Allofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and stability of alpha-D-allofuranose. Due to the scarcity of direct experimental data on the isolated this compound form, this guide leverages data on its parent sugar, D-allose, to infer its characteristics. D-allose in solution exists as an equilibrium mixture of its furanose and pyranose anomers. Understanding this equilibrium is crucial for comprehending the behavior of the this compound isomer.

Physicochemical Properties of D-Allose

D-Allose is a rare aldohexose, a C-3 epimer of D-glucose, that presents as a white, crystalline solid soluble in water.[1][2] While found in nature, its limited availability has historically constrained extensive research into its specific anomeric forms.[2] The properties of D-allose are foundational to understanding its furanose derivatives.

Table 1: Physical and Chemical Properties of D-Allose

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₆H₁₂O₆ | [2] |

| Molecular Weight | 180.16 g/mol | [2] |

| Melting Point | 148-150 °C | [3] |

| Appearance | White crystalline powder | [2] |

| Solubility in Water | Soluble | [1][2] |

| Solubility in Methanol | Practically insoluble | [2] |

| Specific Optical Rotation [α]D20 (final equilibrium value in H₂O) | +14.41° (c=5) |[3] |

The Pyranose-Furanose Equilibrium of D-Allose in Solution

In aqueous solution, monosaccharides like D-allose exist in a dynamic equilibrium between their open-chain aldehyde form and various cyclic hemiacetal structures, namely the five-membered furanose and the six-membered pyranose rings. Each of these rings can exist as either an alpha (α) or beta (β) anomer.

The equilibrium composition of D-allose in water has been reported to consist of:

-

β-D-allopyranose: 77.5%

-

α-D-allopyranose: 14%

-

β-D-allofuranose: 5%

-

α-D-allofuranose: 3.5%

This indicates that while the pyranose forms are predominant, a notable fraction (approximately 8.5%) exists as the furanose isomers, with this compound being the least abundant of the cyclic forms.[4]

Stability of D-Allose in Aqueous Solutions

The stability of D-allose, and by extension its this compound form, is primarily influenced by pH and temperature.

Effect of pH: Monosaccharides are generally most stable in slightly acidic to neutral conditions (pH 4-7).[5] In highly acidic solutions, they can undergo hydrolysis of glycosidic bonds (in the case of polysaccharides) and dehydration. Under alkaline conditions, reducing sugars like allose are susceptible to enolization, which can lead to epimerization (conversion to other sugars like D-psicose) and degradation to form various acidic byproducts.[5]

Effect of Temperature: Elevated temperatures accelerate the degradation of sugars.[1] In the presence of amino compounds, D-allose can undergo the Maillard reaction, leading to browning and the formation of a complex mixture of products.[5] At high temperatures, even in the absence of amino compounds, caramelization can occur, which involves dehydration and polymerization of the sugar.[1][5] For long-term storage of D-allose solutions, freezing at -20°C (short-term) or -80°C (long-term) is recommended to minimize degradation.[5] It is advised to avoid autoclaving D-allose solutions due to the high temperatures involved.[5]

Experimental Protocols

Detailed methodologies for the determination of key physical properties of monosaccharides are outlined below. These protocols are generally applicable to this compound, assuming it can be isolated or its properties can be deconvoluted from the equilibrium mixture.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline sample is placed in a capillary tube and packed down to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

An initial rapid heating can be performed to determine an approximate melting range.

-

For an accurate measurement, a fresh sample is heated slowly (e.g., 1-2 °C per minute) starting from a temperature about 15-20 °C below the approximate melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Determination of Solubility

The solubility of a compound in a particular solvent is a fundamental physical property.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of the solid monosaccharide is added to a known volume of the solvent (e.g., water) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Analysis: The concentration of the monosaccharide in the clear supernatant or filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with a refractive index detector (RID) or a charged aerosol detector (CAD).

Determination of Optical Rotation

Optical rotation is a characteristic property of chiral molecules like monosaccharides.

Methodology:

-

Sample Preparation: A solution of the monosaccharide of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).

-

Apparatus: A polarimeter is used for the measurement. The light source is typically a sodium D-line (589 nm).

-

Procedure:

-

The polarimeter is calibrated with the pure solvent (blank).

-

The sample solution is placed in a polarimeter cell of a known path length (l, in decimeters).

-

The observed angle of rotation (α) is measured.

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c)

Visualizations

Pyranose-Furanose Equilibrium of D-Allose

The following diagram illustrates the equilibrium between the different cyclic forms of D-allose in solution.

Caption: Equilibrium of D-Allose anomers in aqueous solution.

Experimental Workflow for Physical Property Determination

The logical flow for determining the key physical properties of this compound is depicted below.

Caption: Workflow for determining physical properties and stability.

References

Unraveling the Anomeric Structures of D-Allofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural differences between the α- and β-anomers of D-allofuranose, a five-membered ring form of the aldohexose D-allose. Understanding the nuanced distinctions in their three-dimensional architecture is paramount for disciplines ranging from glycobiology to medicinal chemistry, as the anomeric configuration profoundly influences molecular recognition, reactivity, and biological activity. This document provides a comprehensive overview of their structural disparities, supported by quantitative data, detailed experimental methodologies for their characterization, and visual representations of key structural concepts.

The Anomeric Center: The Root of Structural Divergence

The fundamental structural difference between α-D-allofuranose and β-D-allofuranose lies in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1). This carbon is the hemiacetal carbon formed during the intramolecular cyclization of the open-chain form of D-allose. The designation of α or β depends on the relationship between the anomeric hydroxyl group and the hydroxymethyl group (CH₂OH) at C4.

-

In α-D-allofuranose , the anomeric hydroxyl group is oriented on the opposite side (trans) of the furanose ring relative to the CH₂OH group.

-

In β-D-allofuranose , the anomeric hydroxyl group is positioned on the same side (cis) of the furanose ring as the CH₂OH group.

This seemingly minor variation in the orientation of a single hydroxyl group has significant consequences for the overall shape, conformation, and intermolecular interactions of the molecule.

Visualization of the Anomeric Difference

To visually represent this key structural distinction, the following diagram illustrates the Haworth projections of both anomers.

Quantitative Structural Data

Obtaining precise, experimentally determined quantitative data for the free α- and β-anomers of D-allofuranose is challenging due to their existence in a dynamic equilibrium in solution and the difficulty in crystallizing the individual anomers. However, crystallographic studies of derivatives provide valuable insights into the bond lengths and angles of the allofuranose ring system. The following table summarizes representative data, though it should be noted that these values can be influenced by the substituents present in the derivatives.

| Parameter | α-D-Allofuranose Derivative (Typical) | β-D-Allofuranose Derivative (Typical) |

| Bond Lengths (Å) | ||

| C1-O1 | 1.41 | 1.40 |

| C1-C2 | 1.53 | 1.54 |

| C2-C3 | 1.52 | 1.52 |

| C3-C4 | 1.53 | 1.53 |

| C4-O4 | 1.44 | 1.44 |

| C1-O4 | 1.43 | 1.43 |

| Bond Angles (°) | ||

| O4-C1-C2 | 106 | 107 |

| C1-C2-C3 | 103 | 104 |

| C2-C3-C4 | 104 | 103 |

| C3-C4-O4 | 105 | 105 |

| C1-O4-C4 | 109 | 109 |

Note: This data is illustrative and based on related structures. Precise values for the unsubstituted anomers may vary.

Experimental Protocols for Structural Elucidation

The determination of the anomeric configuration and the detailed conformational analysis of furanose sugars rely on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the structure of molecules in solution. For differentiating between α- and β-D-allofuranose, both ¹H and ¹³C NMR are employed.

4.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the D-allose sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

-

Allow the solution to equilibrate to establish the anomeric equilibrium. This process, known as mutarotation, can be monitored by acquiring spectra over time until no further changes in the anomeric proton signals are observed.

4.1.2. Data Acquisition

A suite of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher):

-

¹H NMR: To determine the chemical shifts and coupling constants of the protons. The anomeric proton (H1) signals are particularly diagnostic.

-

¹³C NMR: To identify the chemical shifts of the carbon atoms. The anomeric carbon (C1) chemical shift is sensitive to the anomeric configuration.

-

COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range proton-carbon correlations, which can aid in assignments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which is crucial for confirming the stereochemistry and for conformational analysis.

4.1.3. Data Analysis

-

Anomeric Configuration:

-

¹H NMR: The chemical shift and the ³J(H1, H2) coupling constant are key indicators. In furanoses, the ³J(H1, H2) value is typically larger for the cis relationship (β-anomer) than for the trans relationship (α-anomer).

-

¹³C NMR: The anomeric carbon (C1) of the α-anomer generally resonates at a lower field (higher ppm) compared to the β-anomer due to the anomeric effect.

-

NOESY: For the β-anomer, a NOE cross-peak is expected between H1 and H2, and between H1 and the protons on the same face of the ring. For the α-anomer, NOEs will be observed between H1 and protons on the opposite face.

-

4.1.4. Experimental Workflow Diagram

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive structural information, including precise bond lengths and angles, in the solid state. The primary challenge is obtaining suitable single crystals of the individual anomers.

4.2.1. Crystallization

-

Purification: The starting D-allose must be of high purity.

-

Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., water, ethanol, isopropanol, acetone) to find conditions that favor the crystallization of one anomer over the other.

-

Crystallization Techniques: Employ slow evaporation, vapor diffusion (hanging or sitting drop), or cooling crystallization methods. The conditions (temperature, concentration, pH) must be carefully controlled to promote the growth of single, diffraction-quality crystals.

4.2.2. Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

-

Diffractometer Setup: The mounted crystal is placed in a modern X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS). The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide range of orientations.

4.2.3. Structure Solution and Refinement

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Model Building and Refinement: An atomic model is built into the electron density map. The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit, resulting in a final, high-resolution crystal structure.

4.2.4. Experimental Workflow Diagram

Conclusion

The structural distinction between α-D-allofuranose and β-D-allofuranose, centered on the configuration of the anomeric hydroxyl group, is a critical determinant of their chemical and biological properties. While seemingly subtle, this difference leads to distinct three-dimensional structures and interaction profiles. The rigorous application of advanced analytical techniques such as NMR spectroscopy and X-ray crystallography is essential for the unambiguous characterization of these anomers. The detailed experimental protocols provided herein offer a robust framework for researchers in drug development and the broader scientific community to elucidate and understand the intricate structures of these important furanose sugars.

The Enigmatic Sweetness: A Technical Guide to the Natural Occurrence and Discovery of alpha-D-allofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose (B117823), a C-3 epimer of D-glucose, is a rare monosaccharide that has garnered significant scientific interest due to its unique biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the natural occurrence and discovery of D-allose, with a specific focus on its alpha-D-allofuranose isomeric form. While the natural abundance of this sugar is extremely limited, advancements in enzymatic synthesis have made it more accessible for research. This document details its known natural sources, physicochemical properties, and the biological signaling pathways it influences. Furthermore, it provides generalized experimental protocols for the extraction and analysis of rare sugars from natural matrices, offering a foundational methodology for researchers in the field.

Introduction

Rare sugars are monosaccharides that exist in nature in very small quantities.[1] Among these, D-allose stands out for its potential therapeutic applications.[2] It is a hexose, an epimer of D-glucose at the C-3 position, and like other sugars, it can exist in various isomeric forms, including the five-membered ring structure known as a furanose. The alpha anomer of this furanose form is termed this compound. Due to its scarcity, the study of D-allose and its isomers has historically been challenging. However, the development of enzymatic production methods has opened avenues for in-depth investigation into its biological functions.[2] This guide aims to consolidate the current knowledge on the natural occurrence, discovery, and biological significance of this compound and the broader D-allose molecule.

Discovery and History

The journey of D-allose from a chemical curiosity to a subject of intense research is intertwined with the history of carbohydrate chemistry. While the structures of common monosaccharides were established in the late 19th and early 20th centuries, rare sugars like D-allose remained largely obscure due to their limited availability from natural sources. A significant breakthrough in the accessibility of rare sugars came from the work of Professor Ken Izumori, who developed the "Izumoring" strategy, a systematic method for producing various rare sugars through enzymatic conversions.[3] This innovation has been pivotal in enabling the scientific community to explore the physiological effects of D-allose.

Natural Occurrence

The natural occurrence of D-allose is exceptionally limited, making its direct extraction for commercial purposes impractical.[3] It has been identified in trace amounts in a few natural sources:

-

Flora: D-allose has been found as a 6-O-cinnamyl glycoside in the leaves of the African shrub Protea rubropilosa.[2]

-

Other sources: Trace amounts have also been reported in fruits like figs, jackfruit, and raisins, as well as in wheat.[3] The Human Metabolome Database also notes its detection, though not quantified, in cow's milk.[4]

To date, there is a significant lack of quantitative data on the concentration of this compound or total D-allose in these natural sources.

Physicochemical Properties

The physicochemical properties of this compound are essential for its identification and for understanding its behavior in biological systems. The following table summarizes key data available from public databases.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₆ | PubChem[5] |

| Molecular Weight | 180.16 g/mol | PubChem[5] |

| IUPAC Name | (2S,3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | PubChem[5] |

| InChI Key | AVVWPBAENSWJCB-RXRWUWDJSA-N | PubChem[5] |

| CAS Number | 36468-79-8 | PubChem[5] |

| Topological Polar Surface Area | 110 Ų | PubChem[5] |

Biological Activity and Signaling Pathways

The biological effects of D-allose have been investigated in various models, revealing its influence on several key signaling pathways. It is important to note that this research has been conducted with D-allose in general, and studies differentiating the activity of the this compound anomer are currently lacking.

Anti-Cancer Activity: The TXNIP/GLUT1 Pathway

D-Allose has demonstrated anti-proliferative effects in several cancer cell lines. A primary mechanism is the upregulation of Thioredoxin Interacting Protein (TXNIP), a tumor suppressor. This leads to the downregulation of glucose transporter 1 (GLUT1), which is crucial for the high glucose uptake required by cancer cells (the Warburg effect). The reduction in glucose uptake results in energy depletion and cell cycle arrest.[5][6]

Caption: D-Allose anti-cancer signaling pathway.

Plant Growth Regulation: Gibberellin and ROS Signaling

In plants, D-allose has been shown to inhibit growth by suppressing gibberellin signaling through a hexokinase-dependent pathway.[7] It also acts as a trigger for plant defense mechanisms by inducing the generation of reactive oxygen species (ROS).[8]

Caption: D-Allose signaling in plants.

Lifespan Extension in C. elegans: Insulin (B600854) and Sirtuin Signaling

Studies in the nematode Caenorhabditis elegans have demonstrated that D-allose can extend lifespan. This effect is dependent on the insulin signaling pathway (via the DAF-16 gene) and the sirtuin longevity gene sir-2.1.[3]

Caption: D-Allose and lifespan extension in C. elegans.

Experimental Protocols

General Workflow for Rare Sugar Analysis

Caption: General experimental workflow for rare sugar analysis.

Detailed Methodologies

6.2.1. Extraction of Soluble Sugars from Plant Tissue

-

Sample Preparation: Freeze approximately 100 mg of fresh plant material (e.g., leaves of Protea rubropilosa) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of 80% (v/v) ethanol. Vortex thoroughly.

-

Incubation: Incubate the mixture at 80°C for 1 hour, with vortexing every 15 minutes to ensure efficient extraction.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at room temperature.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble sugars, to a new tube.

-

Re-extraction: To maximize yield, repeat the extraction (steps 2-5) on the pellet twice more, pooling the supernatants.

-

Solvent Evaporation: Evaporate the ethanol from the pooled supernatant using a centrifugal evaporator or a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a known volume of ultrapure water (e.g., 500 µL) for analysis.

6.2.2. High-Performance Liquid Chromatography (HPLC) Analysis

-

Instrumentation: Utilize an HPLC system equipped with a refractive index (RI) or evaporative light scattering detector (ELSD), suitable for sugar analysis.

-

Column: Employ a column specifically designed for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column.

-

Mobile Phase: A typical mobile phase for an amino-propyl column is an isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).

-

Flow Rate: Set a flow rate appropriate for the column dimensions, typically around 1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure reproducible retention times.

-

Injection Volume: Inject 10-20 µL of the reconstituted extract.

-

Standard Preparation: Prepare a series of standard solutions of authentic D-allose at known concentrations.

-

Identification and Quantification: Identify the D-allose peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration by constructing a calibration curve from the peak areas of the standards.

Note: To specifically identify the this compound anomer, more advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy would be required after purification of the D-allose fraction.

Conclusion and Future Perspectives

This compound, as a specific isomer of the rare sugar D-allose, remains an enigmatic molecule with significant therapeutic potential. While its natural occurrence is extremely limited, the advent of enzymatic synthesis has made it accessible for research into its diverse biological activities. The signaling pathways influenced by D-allose, particularly in the contexts of cancer, plant biology, and aging, present exciting avenues for future drug development and agricultural applications.

Further research is critically needed in several areas. Firstly, the development of sensitive analytical methods for the quantification of this compound in its natural sources is essential to understand its distribution and physiological role in those organisms. Secondly, studies that differentiate the biological activities of the various anomers and ring forms of D-allose will be crucial for elucidating structure-activity relationships and for the targeted design of therapeutic agents. As our understanding of this rare sugar deepens, it holds the promise of becoming a valuable tool in medicine and biotechnology.

References

- 1. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. D-Allose, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Rare sugar D-allose suppresses gibberellin signaling through hexokinase-dependent pathway in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Synthesis of α-D-Allofuranose: A Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose (B117823), a rare C-3 epimer of D-glucose, and its furanose form, α-D-allofuranose, have garnered significant attention in the pharmaceutical and biotechnology sectors due to their diverse biological activities. These include anti-inflammatory, anti-cancer, and immunosuppressive properties. Unlike common monosaccharides, a dedicated multi-step biosynthetic pathway for D-allose from central metabolic intermediates has not been elucidated. Instead, its biological synthesis is primarily understood as a single-step isomerization reaction from the more readily available rare sugar, D-psicose (D-allulose). This technical guide provides a comprehensive overview of the core enzymatic synthesis of D-allose, details the key enzymes involved, presents quantitative kinetic data, outlines relevant experimental protocols, and discusses the potential for downstream activation to its furanose nucleotide conjugate, UDP-α-D-allofuranose.

Core Biosynthesis: Isomerization of D-Psicose

The primary route for the biosynthesis of D-allose is the reversible isomerization of D-psicose, catalyzed by a class of enzymes known as L-rhamnose (B225776) isomerases (L-RI, EC 5.3.1.14).[1][2] While their natural role involves the metabolism of L-rhamnose, these enzymes exhibit broad substrate specificity and can efficiently catalyze the conversion between various aldoses and ketoses, including the D-psicose to D-allose transformation.[2]

This enzymatic conversion is the cornerstone of biotechnological D-allose production.[3][4][5] Several L-rhamnose isomerases from different microbial sources have been identified and characterized for their efficacy in this reaction.[5]

Quantitative Data: Enzyme Kinetics

The efficiency of D-allose production is dependent on the kinetic properties of the L-rhamnose isomerase used. Enzymes from various microbial sources have been characterized, displaying a range of activities and affinities for D-psicose and D-allose. Below is a summary of key kinetic parameters for L-RI from different organisms.

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Optimal Temp (°C) | Optimal pH |

| Paenibacillus baekrokdamisoli | D-Allulose | 45.24 | 6.58 | 0.14 | 60 | 8.0 |

| Paenibacillus baekrokdamisoli | D-Allose | 33 | 13.79 | 0.4 | 60 | 8.0 |

Table 1: Comparison of Kinetic Parameters of L-Rhamnose Isomerase. Data extracted from[4].

Experimental Protocols

The characterization of L-rhamnose isomerase activity is crucial for optimizing D-allose production. Below is a generalized protocol for a typical enzyme activity assay.

L-Rhamnose Isomerase Activity Assay

This protocol is designed to measure the rate of D-allose formation from D-psicose.

Materials:

-

Purified L-rhamnose isomerase

-

D-psicose (D-allulose) substrate solution (e.g., 10 g/L)

-

Reaction buffer (e.g., pH 8.0)

-

Stop solution (for quenching the reaction, e.g., by boiling)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis.

Procedure:

-